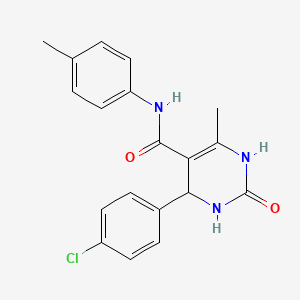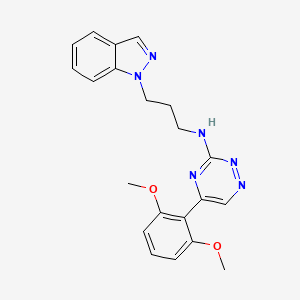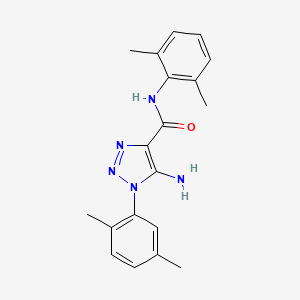![molecular formula C16H16N2O3 B5165887 Methyl 2-[(2-methylphenyl)carbamoylamino]benzoate](/img/structure/B5165887.png)
Methyl 2-[(2-methylphenyl)carbamoylamino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(2-methylphenyl)carbamoylamino]benzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a methyl ester group attached to a benzoic acid derivative, which is further substituted with a 2-methylphenyl carbamoylamino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-methylphenyl)carbamoylamino]benzoate typically involves the reaction of methyl 2-aminobenzoate with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Methyl 2-aminobenzoate+2-methylphenyl isocyanate→Methyl 2-[(2-methylphenyl)carbamoylamino]benzoate
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[(2-methylphenyl)carbamoylamino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbamoylamino group to an amine group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-[(2-methylphenyl)carbamoylamino]benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-[(2-methylphenyl)carbamoylamino]benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Methyl 2-[(2-methylphenyl)carbamoylamino]benzoate can be compared with other similar compounds, such as:
Methyl 2-[(3-methylphenyl)carbamoylamino]benzoate: Similar structure but with a different position of the methyl group on the phenyl ring.
Methyl 2-[(4-methylphenyl)carbamoylamino]benzoate: Another isomer with the methyl group in the para position.
Methyl 2-[(2-chlorophenyl)carbamoylamino]benzoate: Substituted with a chlorine atom instead of a methyl group.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their substituents.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable building block in organic synthesis. Ongoing research continues to explore its applications and mechanisms of action, contributing to advancements in chemistry, biology, medicine, and industry.
Propriétés
IUPAC Name |
methyl 2-[(2-methylphenyl)carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11-7-3-5-9-13(11)17-16(20)18-14-10-6-4-8-12(14)15(19)21-2/h3-10H,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAWFZOBWLSJRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]ethanone](/img/structure/B5165809.png)
![N-(2,5-dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5165818.png)
![1-[Benzyl(2-hydroxyethyl)amino]-3-(4-bromo-2,6-difluorophenoxy)propan-2-ol;hydrochloride](/img/structure/B5165820.png)
![2-OXO-N-PROPYL-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE](/img/structure/B5165823.png)

![1-[2-(4-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B5165833.png)
![1-[4-(3,5-Dimethylphenoxy)butyl]imidazole](/img/structure/B5165844.png)
![4-[(5,6,7,8-tetrahydro-1-naphthalenylamino)carbonyl]phenyl acetate](/img/structure/B5165845.png)

![(E)-N-[5-[2-oxo-2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B5165866.png)
![4-[(4-fluorophenyl)diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4H-pyrazol-3-one](/img/structure/B5165873.png)

![(5E)-5-{3-bromo-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5165890.png)
![2-Bromo-4-[(2,6-dimethylmorpholin-4-yl)methyl]-6-methoxyphenol](/img/structure/B5165909.png)
